molecular formula C18H20FN3O3S B3004284 4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-30-9

4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

Cat. No.: B3004284
CAS No.: 478260-30-9
M. Wt: 377.43
InChI Key: UQUFJNUNPRDOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Methodology

The compound has been used in analytical methodologies. For instance, Kline, Kusma, and Matuszewski (1999) developed a sensitive method for the determination of a non-peptide oxytocin receptor antagonist in human plasma. This method involved pre-column derivatization and high-performance liquid chromatography with fluorescence detection (Kline, Kusma, & Matuszewski, 1999).

2. Crystal Structure Analysis

The compound has been studied for its crystal structure properties. In 2014, Kavitha, Kaur, Jasinski, and Yathirajan investigated the cation of a related salt, noting its slightly distorted chair conformation and the dihedral angles between the fluoro-substituted benzene rings (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).

3. Modification in Herbicidal Properties

Hamprecht, Würzer, and Witschel (2004) explored how fluorine substitution in benzoxazin-4-one led to changes in herbicidal properties, including the synthesis of related compounds with improved broad-leaf activity and selectivity (Hamprecht, Würzer, & Witschel, 2004).

4. Synthesis of Radiopharmaceuticals

In the field of radiopharmaceuticals, Haka and Kilbourn (1990) described the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, which involved the use of related fluorine compounds (Haka & Kilbourn, 1990).

5. Fluorescent Labeling

Uchiyama, Santa, Okiyama, Fukushima, and Imai (2001) reviewed fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, highlighting the use of related fluorine compounds for labeling purposes (Uchiyama et al., 2001).

6. Alzheimer's Disease Research

Kepe, Barrio, Huang, et al. (2006) utilized a selective serotonin 1A molecular imaging probe in Alzheimer's disease patients, employing similar fluorine-based compounds for PET imaging (Kepe et al., 2006).

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFJNUNPRDOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.